molecular formula C14H16N2O2 B2907033 {1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1H-pyrazol-4-yl}methanol CAS No. 1485610-78-3

{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1H-pyrazol-4-yl}methanol

Cat. No.: B2907033
CAS No.: 1485610-78-3
M. Wt: 244.294
InChI Key: DEVCNGGOHXOESR-UHFFFAOYSA-N
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Description

{1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1H-pyrazol-4-yl}methanol (CAS: 1485610-78-3) is a pyrazole-derived compound featuring a methanol substituent at the 4-position of the pyrazole ring and a 2,3-dihydrobenzofuran-5-yl ethyl chain at the 1-position.

Properties

IUPAC Name

[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-10-12-8-15-16(9-12)5-3-11-1-2-14-13(7-11)4-6-18-14/h1-2,7-9,17H,3-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVCNGGOHXOESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCN3C=C(C=N3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1H-pyrazol-4-yl}methanol is a pyrazole derivative featuring a benzofuran moiety. Pyrazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H17N3O2
  • Molecular Weight : 273.31 g/mol
  • IUPAC Name : this compound

The structure of this compound incorporates a pyrazole ring and a benzofuran fragment, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activities of pyrazole derivatives are extensive and include:

  • Anti-inflammatory Effects : Pyrazoles have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. For instance, compounds similar to this compound demonstrated up to 85% inhibition of TNF-alpha at certain concentrations .
  • Antioxidant Properties : The presence of the benzofuran moiety contributes to antioxidant activity, which is crucial in mitigating oxidative stress-related diseases .
  • Antimicrobial Activity : Some pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains and fungi, indicating potential use in treating infections .
  • Cytotoxicity Against Cancer Cells : Research indicates that compounds with similar structures can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors can modulate cellular signaling pathways that regulate inflammation and cell survival.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
Anti-inflammatoryUp to 85% inhibition of TNF-alpha
AntioxidantSignificant reduction in oxidative stress markers
AntimicrobialEffective against multiple bacterial strains
CytotoxicityInduces apoptosis in cancer cells

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Anti-inflammatory Study : A study demonstrated that a pyrazole derivative inhibited IL-6 production by 76% compared to standard anti-inflammatory drugs like dexamethasone . This highlights its potential as an anti-inflammatory agent.
  • Cytotoxicity Research : In vitro studies showed that similar compounds led to significant apoptosis in various cancer cell lines, suggesting that this class of compounds could be developed for cancer therapies .

Comparison with Similar Compounds

Substituent Effects on Pyrazole Scaffold

The pyrazole core is a common pharmacophore in medicinal chemistry. Key analogs include:

Compound Name Substituents (Pyrazole Positions) Key Functional Groups CAS/Reference
Target Compound 1: 2-(2,3-Dihydrobenzofuran-5-yl)ethyl; 4: Methanol Dihydrobenzofuran, hydroxymethyl 1485610-78-3
7a () 1: 2,4-Diamino-3-cyanothiophene-5-yl; 3: Hydroxy Thiophene, cyano, amino Not specified
7b () 1: Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate; 3: Hydroxy Thiophene, ester, amino Not specified
Benzoyl Derivative () 3: Benzoyl; 5-Methyl, 2-Phenyl Benzoyl, methyl, phenyl Not specified

Key Observations :

  • Electronic Effects: The hydroxymethyl group in the target compound is more polar than the benzoyl () or cyano groups (7a, ), likely increasing solubility.
  • Rigidity vs.

Physicochemical Properties

Hypothetical comparisons based on structural features:

Property Target Compound 7a () Benzoyl Derivative ()
Molecular Weight ~286 g/mol* ~290 g/mol* ~280 g/mol*
logP (Predicted) Moderate (~2.5) Higher (~3.0 due to cyano) High (~3.5 due to benzoyl)
Hydrogen Bonding 2 donors (OH, NH), 3 acceptors 3 donors (NH, OH), 4 acceptors 1 donor (NH), 3 acceptors

*Estimated based on structural similarity.

  • Solubility : The hydroxymethyl group in the target compound may enhance aqueous solubility relative to the lipophilic benzoyl derivative () .
  • Lipophilicity : The dihydrobenzofuran’s oxygen atom reduces logP compared to purely aromatic substituents (e.g., thiophene in 7a) .

Computational and Structural Insights

  • Wavefunction Analysis (Hypothetical) : Using tools like Multiwfn (), the electron localization function (ELF) of the dihydrobenzofuran moiety would show delocalized π-electrons, contrasting with the localized charges in thiophene-based analogs .
  • Crystal Packing : If crystallized, SHELXL () could reveal intermolecular hydrogen bonds involving the hydroxymethyl group, similar to pyrazole-3-one derivatives () .

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